(R)-3-(4-Methoxyphenoxy)pyrrolidine HCl
CAS No.:
Cat. No.: VC3242679
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClNO2 |
|---|---|
| Molecular Weight | 229.7 g/mol |
| IUPAC Name | (3R)-3-(4-methoxyphenoxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m1./s1 |
| Standard InChI Key | VXLIUEVVXMIHKA-RFVHGSKJSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)O[C@@H]2CCNC2.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)OC2CCNC2.Cl |
Introduction
(R)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is a chemical compound with significant interest in medicinal chemistry due to its potential applications in drug development. It features a pyrrolidine ring substituted with a 4-methoxyphenoxy group, making it a derivative of pyrrolidine, a class of five-membered nitrogen-containing heterocycles .
Synthesis
The synthesis of (R)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride involves constructing the pyrrolidine ring from acyclic precursors or functionalizing existing pyrrolidine structures. Protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are commonly used to protect amines during synthetic steps. The final product is purified through recrystallization or chromatography to achieve high purity levels.
Biological Activity and Potential Applications
While the exact mechanism of action for (R)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is not fully understood, compounds with similar structures have shown activity against various kinases and receptors. This suggests potential pharmacological properties, although specific biological targets and pathways influenced by this compound require further investigation.
Analytical Techniques
Characterization of (R)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride involves techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods help confirm the compound's structure and purity.
Research Findings and Future Directions
Given its versatility and potential in medicinal chemistry, (R)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride serves as a valuable scaffold for developing bioactive molecules. Future research should focus on elucidating its biological activity and exploring its applications in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume